(4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone
Description
The compound "(4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone" is a benzothiazine derivative featuring a 1,1-dioxido thiazine core substituted with a 3,5-dichlorophenyl group at the 4-position and a p-tolyl (4-methylphenyl) ketone moiety at the 2-position. Its molecular formula is C22H15Cl2NO3S, with a molecular weight of approximately 456.33 g/mol.
Properties
IUPAC Name |
[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO3S/c1-14-6-8-15(9-7-14)22(26)21-13-25(18-11-16(23)10-17(24)12-18)19-4-2-3-5-20(19)29(21,27)28/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKAMINYUVTXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone is a member of the benzo[b][1,4]thiazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H15Cl2NO3S
- Molecular Weight : 444.33 g/mol
- IUPAC Name : [4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
The compound features a complex structure that includes a benzo[b][1,4]thiazine core with various substituents that influence its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar thiazine structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazine have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that certain derivatives possess potent antibacterial activity against Staphylococcus aureus and other pathogens .
2. Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of enzymes such as acetylcholinesterase (AChE). Inhibitors of AChE are critical in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain. Studies on related compounds have shown promising AChE inhibitory activity with IC50 values in the low micromolar range .
3. Cytotoxic Effects
Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism likely involves the induction of apoptosis in target cells. Further research is necessary to elucidate the specific pathways involved.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The presence of electron-withdrawing groups enhances binding affinity to enzyme active sites.
- Alteration of Membrane Permeability : The lipophilic nature of the compound may facilitate its passage through cellular membranes, enhancing its bioavailability and efficacy.
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to this compound:
Scientific Research Applications
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar thiazine structures exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazine can effectively combat various bacterial strains. For example:
- Staphylococcus aureus : In vitro studies demonstrate potent antibacterial activity against this pathogen.
Enzyme Inhibition
The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's disease. Related compounds have demonstrated promising AChE inhibitory activity with IC50 values in the low micromolar range, indicating strong binding affinity to the enzyme.
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially inducing apoptosis in target cells. Further research is required to elucidate specific pathways involved in its anticancer activity.
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to (4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated effectiveness against Staphylococcus aureus and E. coli. |
| Study B | AChE Inhibition | Showed IC50 values indicating strong inhibition potential for neurodegenerative treatment. |
| Study C | Cytotoxicity | Indicated apoptosis induction in various cancer cell lines; further mechanistic studies recommended. |
Comparison with Similar Compounds
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
This analogue (CAS 1114850-69-9, ChemSpider ID 22974631) replaces the p-tolyl group with a 4-methoxyphenyl moiety. Key differences include:
- Substituent polarity : The methoxy group (-OCH3) increases polarity and hydrogen-bonding capacity compared to the methyl group (-CH3) in the target compound.
- Solubility : The methoxy group likely enhances aqueous solubility due to its electron-donating nature, whereas the p-tolyl group may favor lipid bilayer penetration .
- Molecular weight: Both compounds share the same molecular formula (C22H15Cl2NO4S) but differ in substituent electronic effects .
Triazole-Based Analogues
Compounds such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () feature a triazole-thio-ethanone scaffold. The triazole core confers rigidity and hydrogen-bonding sites, contrasting with the benzothiazine dioxide’s planar aromatic system .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
<sup>a</sup>logP values estimated using fragment-based methods (e.g., Crippen’s method).
Methodological Considerations for Comparative Studies
Computational Similarity Analysis
As highlighted in , compound similarity assessments rely on structural descriptors (e.g., Tanimoto coefficient) and pharmacophore mapping. The target compound’s dichlorophenyl and p-tolyl groups would yield distinct similarity scores compared to methoxy or triazole-containing analogues, impacting virtual screening outcomes .
Analytical Techniques
Q & A
Q. What are the established synthetic routes for (4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone?
The synthesis typically involves condensation reactions between substituted benzothiazine precursors and aromatic ketones. For example:
- A triazole derivative (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) can react with a substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst .
- Pressure-controlled solvent evaporation and recrystallization are critical for isolating the solid product .
- Key intermediates like chlorinated benzothiazine moieties are synthesized via nucleophilic substitution or cyclization reactions, often requiring anhydrous conditions .
Q. How is the structural identity of this compound confirmed?
- Spectroscopic Techniques :
- 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 7.0–8.5 ppm) and sulfone groups (δ 3.5–4.5 ppm for adjacent CH₂) .
- Mass Spectrometry (MS/HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Q. What preliminary biological screening methods are used to assess its activity?
- Receptor Binding Assays : Test affinity for targets like serotonin or histamine receptors due to structural similarity to piperazine derivatives .
- Enzyme Inhibition Studies : Evaluate interactions with kinases or proteases using fluorometric or colorimetric assays .
Advanced Research Questions
Q. How can contradictory yield data in its synthesis be resolved?
- Parameter Optimization :
- Temperature : Higher reflux temperatures (>80°C) may improve reaction rates but risk decomposition .
- Catalyst Screening : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution .
Q. What computational tools predict its reactivity and regioselectivity?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzothiazine ring .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro assays .
Q. How to optimize multi-step synthesis for scalability?
- Solvent Selection : Replace ethanol with DMF or THF to improve solubility of intermediates .
- Flow Chemistry : Implement continuous-flow reactors for high-purity intermediates and reduced reaction times .
Q. What strategies address low reproducibility in biological activity data?
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing p-tolyl with 4-fluorophenyl) to isolate pharmacophores .
- Data Normalization : Use internal standards (e.g., reference inhibitors) in enzymatic assays to control batch-to-batch variability .
Methodological Challenges and Solutions
Q. How to resolve ambiguities in stereochemical assignments?
- X-ray Crystallography : Resolve absolute configuration of chiral centers (if present) .
- NOESY NMR : Detect spatial proximity between protons to confirm isomerism .
Q. What analytical methods quantify degradation products under varying pH?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
